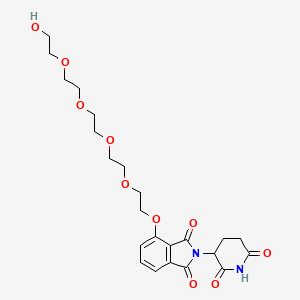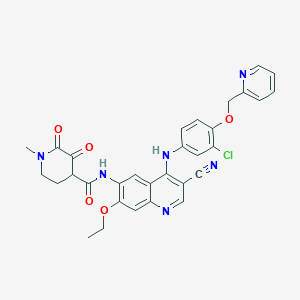
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with ethyl 3-cyano-4-ethoxyquinoline-6-carboxylate under specific conditions to form the desired product . The reaction typically requires the use of a suitable solvent, such as toluene, and a catalyst, such as iodine (I2), to promote the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridinyl group and amide linkage but differ in the rest of the structure.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine core but differ in the substituents and overall structure.
Uniqueness
N-(4-((3-chloro-4-(pyridin-2-ylmethoxy) phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-1-methyl-2,3-dioxopiperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C31H27ClN6O5 |
|---|---|
Molekulargewicht |
599.0 g/mol |
IUPAC-Name |
N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-1-methyl-2,3-dioxopiperidine-4-carboxamide |
InChI |
InChI=1S/C31H27ClN6O5/c1-3-42-27-14-24-22(13-25(27)37-30(40)21-9-11-38(2)31(41)29(21)39)28(18(15-33)16-35-24)36-19-7-8-26(23(32)12-19)43-17-20-6-4-5-10-34-20/h4-8,10,12-14,16,21H,3,9,11,17H2,1-2H3,(H,35,36)(H,37,40) |
InChI-Schlüssel |
NZWFIHXYNGZBKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C5CCN(C(=O)C5=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



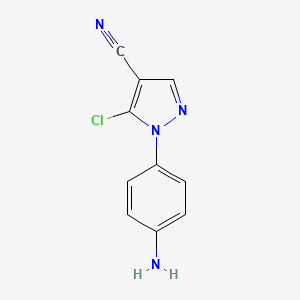

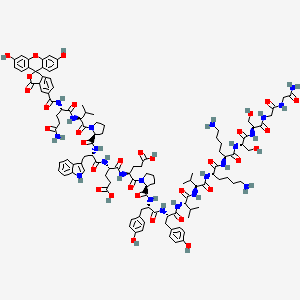
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
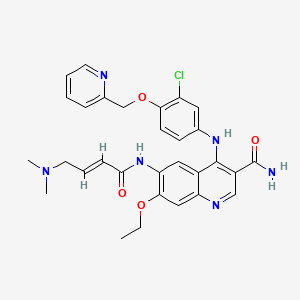


![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
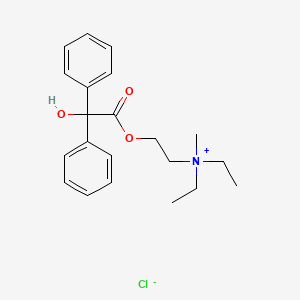

![Pyrido[4,3-C]cinnoline](/img/structure/B14761982.png)
